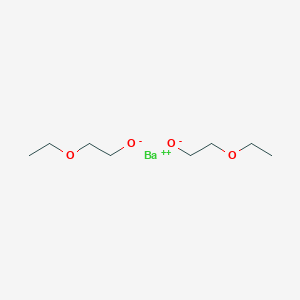

Bis(2-ethoxyethoxy) barium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Bis(2-ethoxyethoxy) barium” is a chemical compound with the molecular formula C12H26BaO6 . It is also known by its synonyms “149901-23-5” and "DTXSID10933799" .

Synthesis Analysis

The synthesis of barium compounds like “Bis(2-ethoxyethoxy) barium” often involves the reaction of barium metal with 2-(2-ethoxyethoxy)ethanol . The resulting solution is filtered to remove unreacted barium, and the barium concentration is determined by gravimetric analysis or ICP analysis .Molecular Structure Analysis

The molecular structure of “Bis(2-ethoxyethoxy) barium” is represented by the InChI stringInChI=1S/2C6H13O3.Ba/c2*1-2-8-5-6-9-4-3-7;/h2*2-6H2,1H3;/q2*-1;+2 . The Canonical SMILES representation is CCOCCOCC [O-].CCOCCOCC [O-]. [Ba+2] . Physical And Chemical Properties Analysis

“Bis(2-ethoxyethoxy) barium” has a molecular weight of 403.66 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are both 404.078186 g/mol .Applications De Recherche Scientifique

Enzymatic Aldol Reactions

- Application : A new preparation method for dihydroxyacetone phosphate (DHAP) using the stable barium salt of 2,5-bis(phosphonooxymethyl)-2,5-diethoxy-1,4-dioxane Ba-2, which is useful for aldolase-catalyzed condensations (Effenberger & Straub, 1987).

Ion-Selective Transport

- Application : The development of noncyclic polyether carriers for magnesium ion-selective transport through liquid membranes. Certain carriers have shown excellent selectivity for transporting magnesium ions, while others selectively transport barium ion (Hiratani, Taguchi, & Sugihara, 1991).

Molecular Structures and Dynamics

- Application : Analysis of barium bis[bis(trimethylsily)amide] metalates and their temperature-dependent monomer-dimer equilibrium in solution, which is crucial for understanding molecular interactions and structures (Westerhausen, Lang, & Schwarz, 1996).

Physico-Chemical Study for CVD Processes

- Application : Exploring the physico-chemical properties of bis-(dipivaloylmethanato)barium(II) (Ba(thd)2) for its use in chemical vapor deposition (CVD) processes. The study focuses on the optimal conditions for synthesis, purification, and storage, vital for industrial applications (Fedotova, Igumenov, Mamatyuk, & Sidorenko, 1995).

Synthesis of Nanoparticles and Nanofilaments

- Application : Utilizing supersaturated reverse micelles and microemulsions for barium sulfate precipitation, leading to the formation of nanoclusters and crystalline filaments. This process is significant for advanced material synthesis (Hopwood & Mann, 1997).

Initiators for Anionic Styrene Polymerizations

- Application : Investigating barium benzyl complexes as initiators for living polymerization of styrene to atactic polystyrene, which is key in polymer chemistry and materials science (Weeber, Harder, Brintzinger, & Knoll, 2000).

Propriétés

IUPAC Name |

barium(2+);2-ethoxyethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O2.Ba/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXRGQPXPCQKSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC[O-].CCOCC[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562285 |

Source

|

| Record name | Barium bis(2-ethoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-ethoxyethoxy) barium | |

CAS RN |

130812-47-4 |

Source

|

| Record name | Barium bis(2-ethoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)